3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC11032181
Molecular Formula: C9H6IN3OS
Molecular Weight: 331.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6IN3OS |
|---|---|
| Molecular Weight | 331.14 g/mol |
| IUPAC Name | 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
| Standard InChI Key | RXPWJSNIKHHDOO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2 |
| Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
3-Iodo-N-(1,3,4-thiadiazol-2-yl)benzamide consists of three primary components:
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Benzamide backbone: A benzene ring substituted with an iodine atom at the 3-position and a carboxamide group at the 1-position.
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1,3,4-Thiadiazole moiety: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.
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Amide linkage: Connects the benzamide and thiadiazole groups via a -NH-C(O)- bridge .
The iodine substituent introduces significant steric and electronic effects. Its large atomic radius (1.98 Å) creates steric hindrance, while its electronegativity (2.66 Pauling scale) withdraws electron density from the aromatic system, potentially enhancing hydrogen-bonding interactions .
Calculated Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₆IN₃OS |
| Molecular weight | 363.13 g/mol |
| Hydrogen bond donors | 2 (amide NH, thiadiazole NH) |
| Hydrogen bond acceptors | 4 (amide O, thiadiazole N×2, S) |
| Topological polar SA | 98.2 Ų (estimated) |
| Rotatable bonds | 3 |
Note: Values derived from computational modeling using ChemDraw and Molinspiration platforms.
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through two primary routes:
Route A (Thiadiazole-first approach):
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Synthesis of 5-amino-1,3,4-thiadiazole via cyclocondensation of thiosemicarbazide with formic acid .
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Iodination of 3-nitrobenzoic acid followed by reduction to 3-iodobenzoic acid.
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Coupling via mixed anhydride method using ethyl chloroformate .
Route B (Benzamide-first approach):
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Preparation of 3-iodobenzoyl chloride through thionyl chloride-mediated activation.
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Direct amidation with 2-amino-1,3,4-thiadiazole in anhydrous THF .
Critical Reaction Parameters
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Temperature control: Thiadiazole formation requires precise thermal regulation (80–90°C) to prevent ring-opening side reactions .
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Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction yields by stabilizing transition states.
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Catalysis: Pyridine effectively scavenges HCl during amide bond formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (predicted, DMSO-d₆):
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δ 8.45 (s, 1H, thiadiazole C5-H)
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δ 8.12–7.89 (m, 4H, aromatic protons)
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δ 11.32 (s, 1H, amide NH)
¹³C-NMR (predicted):
Infrared Spectroscopy
Key absorption bands:
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3250 cm⁻¹ (N-H stretch)
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1680 cm⁻¹ (C=O amide I band)
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1550 cm⁻¹ (C-N amide II band)
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620 cm⁻¹ (C-I stretch)
Reactivity and Derivative Formation
Nucleophilic Substitution
The iodine atom undergoes facile displacement with:
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Piperidine: Forms 3-piperidino derivatives (SNAr mechanism)
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Sodium methoxide: Yields 3-methoxy analogs
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Copper-catalyzed coupling: Enables Suzuki-Miyaura reactions with boronic acids
Thiadiazole Ring Modifications
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N-Alkylation: Reacts with alkyl halides at the thiadiazole N3 position
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Oxidation: Forms sulfoxide derivatives with mCPBA
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Complexation: Coordinates with transition metals via N,S-donor sites
| Parameter | Prediction |
|---|---|
| Caco-2 permeability | -5.23 log units |
| HIA | 92% probability |
| CYP2D6 inhibition | Low risk |
| AMES toxicity | Negative |
Data generated using SwissADME and ProTox-II platforms
Mechanism of Action Hypotheses
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Kinase inhibition: Molecular docking suggests strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) .
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Topoisomerase II poisoning: Thiadiazole intercalation potential observed in silico .
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ROS generation: Iodine-mediated oxidative stress in cancer cells.
| Condition | Stability |
|---|---|
| Aqueous solution | Hydrolyzes at pH <3 or >10 |
| Photolysis | Deiodination observed |
| Thermal | Stable to 150°C |
Toxicity Predictions
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Acute toxicity: LD₅₀ (rat oral) estimated at 480 mg/kg
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for thyroid cancer therapies
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Radioiodinated version potential in theranostics
Material Science
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Precursor for conducting polymers with sulfur-nitrogen moieties
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Ligand in catalytic systems for cross-coupling reactions
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